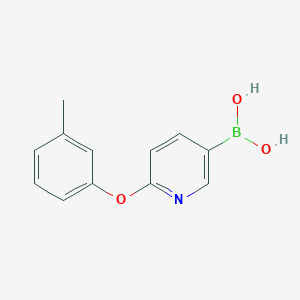
2-(3-Methylphenoxy)pyridine-5-boronic acid
Vue d'ensemble
Description
“2-(3-Methylphenoxy)pyridine-5-boronic acid” is a chemical compound that is widely employed as an intermediate in organic synthesis . It is used as a reagent in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters involves several methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The molecular formula of “2-(3-Methylphenoxy)pyridine-5-boronic acid” is CHBNO. Its average mass is 152.944 Da and its monoisotopic mass is 153.059723 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it undergoes catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . It is also used in Suzuki–Miyaura coupling reactions .Applications De Recherche Scientifique
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This compound is used in the catalytic protodeboronation of alkyl boronic esters. This process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Method : The protodeboronation is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Sensing Applications
- Field : Biochemistry
- Application : Boronic acids, including “2-(3-Methylphenoxy)pyridine-5-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications .
- Method : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Results : The interaction of boronic acids with proteins, their manipulation and cell labelling were areas of particular growth .
-
Intermediate in Organic Synthesis
- Field : Organic Synthesis
- Application : This compound is widely employed as an intermediate in organic synthesis .
- Method : The specific methods of application or experimental procedures depend on the specific synthesis being performed .
- Results : The outcomes obtained also depend on the specific synthesis being performed .
Propriétés
IUPAC Name |
[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLSVZYYLJCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)pyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



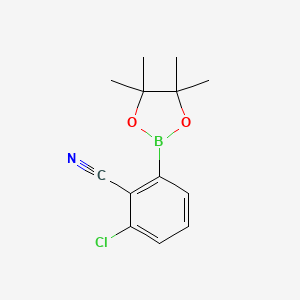
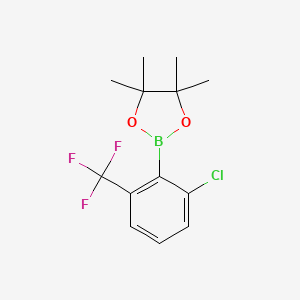

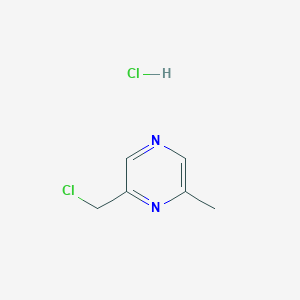
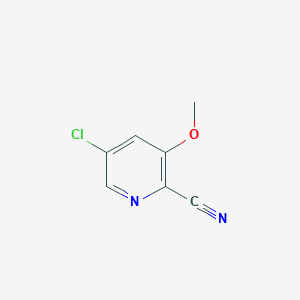
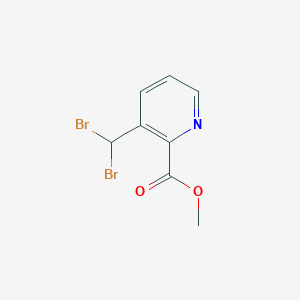
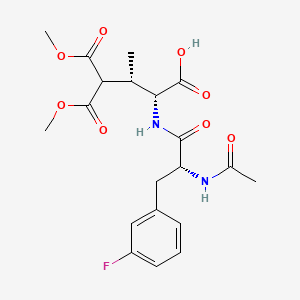
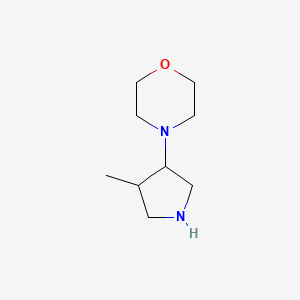
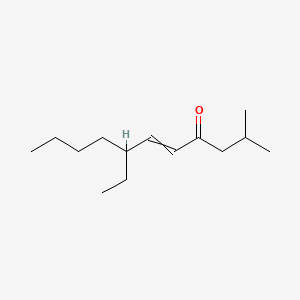
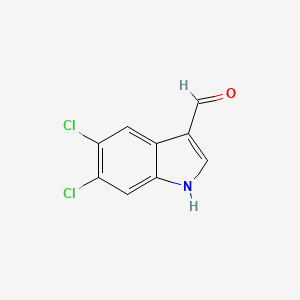
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)
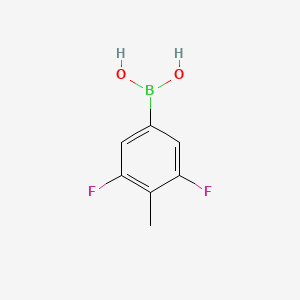
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)